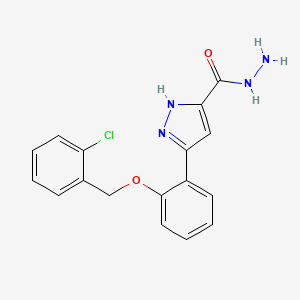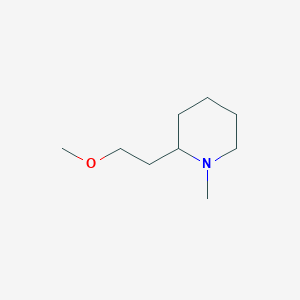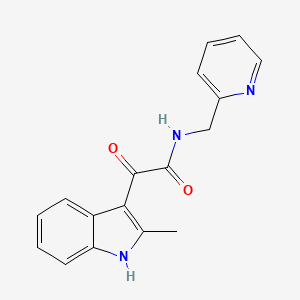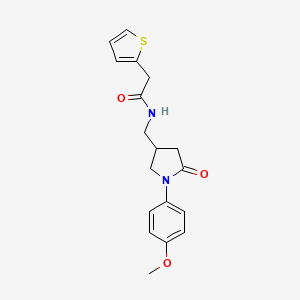
3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2- (2-Chlorobenzyloxy)phenylboronic acid” is a specialized reagent in biomedical research, often used in the synthesis of cancer therapeutic drugs. Its primary role lies in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .
Molecular Structure Analysis
The molecular formula for “3- (2-Chlorobenzyloxy)phenylboronic acid” is C13H12BClO3 . The molecular weight is 262.50 .Physical And Chemical Properties Analysis
The “3- (2-Chlorobenzyloxy)phenylboronic acid” is a solid with a melting point of 153-158 °C (lit.) . The predicted boiling point is 454.3±55.0 °C and the predicted density is 1.30±0.1 g/cm3 .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from the core structure of “3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide” have been studied for their antimicrobial properties. The synthesis of related triazolo[3,4-b][1,3,4]thiadiazines has shown moderate activities against microbes, indicating potential for development as antimicrobial agents .
Anticancer Properties
The structural analogs of this compound, particularly those containing triazole and thiadiazine moieties, have been investigated for their anticancer activities. These compounds have shown promise in targeting various cancer cell lines, suggesting a pathway for new cancer therapies .
Antitubercular Activity
Similar compounds have also been evaluated for their antitubercular effects. The presence of nitrogen and sulfur-containing heteroatoms in these molecules provides a framework that could be effective against the bacteria causing tuberculosis .
Anti-inflammatory and Analgesic Effects
The derivatives of “3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide” have been explored for their potential anti-inflammatory and analgesic effects. This opens up possibilities for their use in treating conditions associated with inflammation and pain .
Anticonvulsant Activities
Research has indicated that certain structural relatives of this compound exhibit anticonvulsant activities. This suggests their use in the treatment of seizure disorders and epilepsy .
Agricultural Applications
Some derivatives have shown properties such as fungicidal, bactericidal, insecticidal, and herbicidal activities. These findings point towards the potential use of these compounds in agricultural settings to protect crops from various pests and diseases .
CNS Stimulant Properties
There is evidence to suggest that certain derivatives can act as central nervous system (CNS) stimulants. This could lead to applications in the treatment of CNS disorders or in the creation of stimulant medications .
Industrial Applications
Beyond medicinal applications, these compounds have been used as dyes, lubricants, and analytical reagents. Their diverse chemical properties allow for a wide range of uses in various industrial processes .
Safety And Hazards
Propriétés
IUPAC Name |
3-[2-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-7-3-1-5-11(13)10-24-16-8-4-2-6-12(16)14-9-15(22-21-14)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKXURZSFQTQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)
![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2359986.png)

![1-(2,4-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2359990.png)


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2359995.png)
